molecular formula C10H16O4S B14350111 Diethyl 3-(methylsulfanyl)pent-2-enedioate CAS No. 90931-62-7

Diethyl 3-(methylsulfanyl)pent-2-enedioate

Cat. No.: B14350111
CAS No.: 90931-62-7
M. Wt: 232.30 g/mol
InChI Key: ZEMHMNSCRUYQEA-UHFFFAOYSA-N
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Description

Diethyl 3-(methylsulfanyl)pent-2-enedioate is an organic compound with the molecular formula C10H16O4S It is a diester derivative of pent-2-enedioic acid, featuring a methylsulfanyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(methylsulfanyl)pent-2-enedioate typically involves the esterification of 3-(methylsulfanyl)pent-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(methylsulfanyl)pent-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, base catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, other esters

Scientific Research Applications

Diethyl 3-(methylsulfanyl)pent-2-enedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 3-(methylsulfanyl)pent-2-enedioate involves its interaction with molecular targets through its ester and methylsulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or oxidation-reduction processes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl maleate: Similar ester structure but lacks the methylsulfanyl group.

    Diethyl fumarate: Another diester of pent-2-enedioic acid but with a different geometric configuration.

    Diethyl 2-(methylsulfanyl)succinate: Similar structure with the methylsulfanyl group on a different carbon atom.

Uniqueness

Diethyl 3-(methylsulfanyl)pent-2-enedioate is unique due to the presence of the methylsulfanyl group at the third carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90931-62-7

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

diethyl 3-methylsulfanylpent-2-enedioate

InChI

InChI=1S/C10H16O4S/c1-4-13-9(11)6-8(15-3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3

InChI Key

ZEMHMNSCRUYQEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)SC

Origin of Product

United States

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